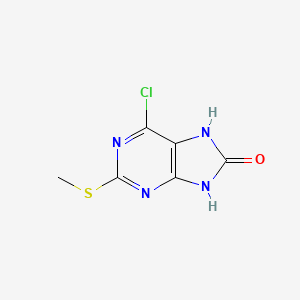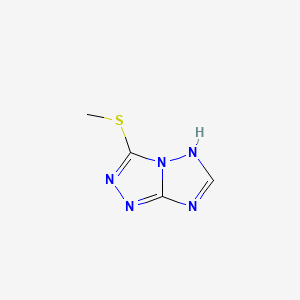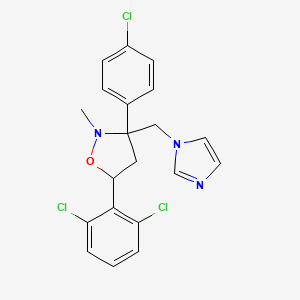
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of imidazole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine typically involves the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor.
Receptor Binding: The compound may interact with specific receptors in biological systems.
Medicine
Antimicrobial Activity: Isoxazolidines are known for their antimicrobial properties.
Anti-inflammatory: The compound may exhibit anti-inflammatory effects.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
作用機序
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine likely involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-((1H-Imidazol-1-yl)methyl)-3-phenyl-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- 3-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
Uniqueness
The presence of the 4-chlorophenyl group in 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine may confer unique biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C20H18Cl3N3O |
|---|---|
分子量 |
422.7 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3 |
InChIキー |
DLWGYWVYKHEBNZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


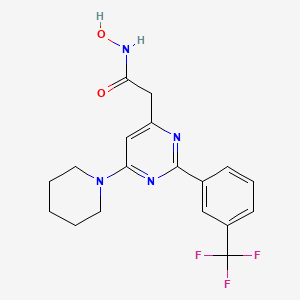
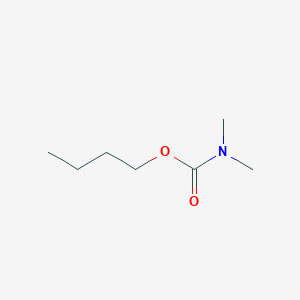
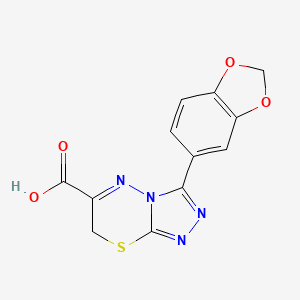
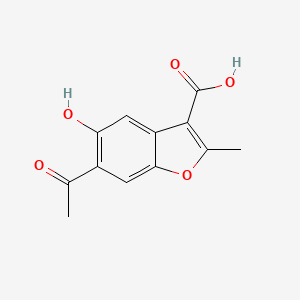
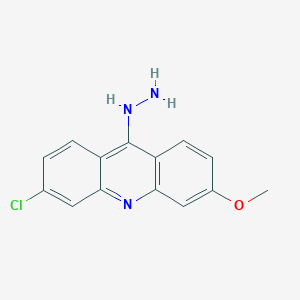
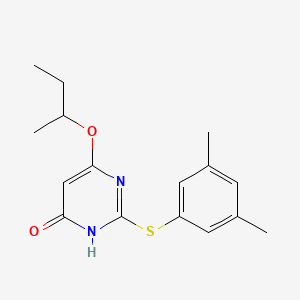
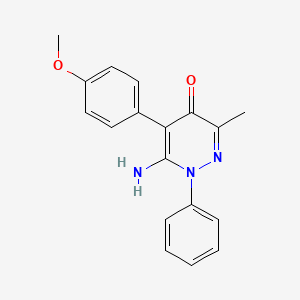
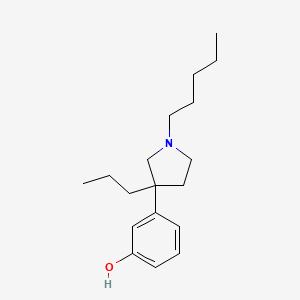
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
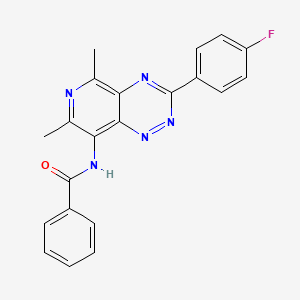
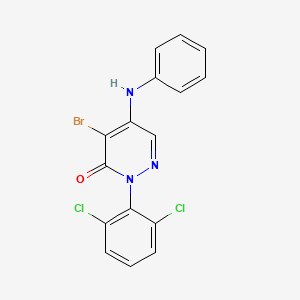
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
